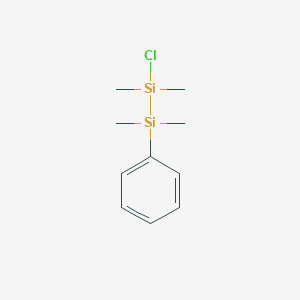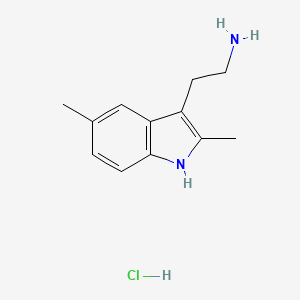
3-(Bromomethyl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)aniline hydrochloride is an organic compound that features a bromomethyl group attached to the third position of an aniline ring, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)aniline hydrochloride typically involves the bromination of 3-methyl aniline. The process can be summarized in the following steps:
Nitration: The starting material, 3-methyl aniline, undergoes nitration to form 3-nitrobenzylamine.
Reduction: The nitro group is then reduced to an amine group, yielding 3-aminobenzylamine.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)aniline hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The aniline ring can undergo oxidation to form quinones or reduction to form more saturated compounds.
Electrophilic Aromatic Substitution: The aniline ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include reduced aniline derivatives.
Scientific Research Applications
3-(Bromomethyl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules and probes.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)aniline hydrochloride largely depends on its reactivity as a bromomethylated aniline. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The aniline ring can participate in various electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
- 3-(Chloromethyl)aniline hydrochloride
- 3-(Iodomethyl)aniline hydrochloride
- 3-(Methylthio)methyl aniline hydrochloride
Comparison:
- Reactivity : 3-(Bromomethyl)aniline hydrochloride is more reactive than its chlorinated counterpart due to the higher reactivity of the bromine atom compared to chlorine.
- Applications : While all these compounds are used in organic synthesis, the brominated version is often preferred for reactions requiring higher reactivity.
- Uniqueness : The bromomethyl group in this compound provides a unique balance of reactivity and stability, making it a versatile intermediate in various chemical syntheses .
Properties
Molecular Formula |
C7H9BrClN |
|---|---|
Molecular Weight |
222.51 g/mol |
IUPAC Name |
3-(bromomethyl)aniline;hydrochloride |
InChI |
InChI=1S/C7H8BrN.ClH/c8-5-6-2-1-3-7(9)4-6;/h1-4H,5,9H2;1H |
InChI Key |
MVAFBOSSAYGFOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)CBr.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


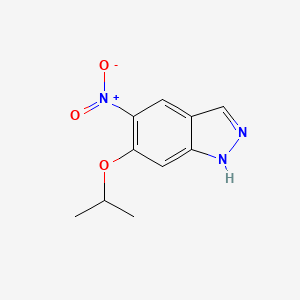
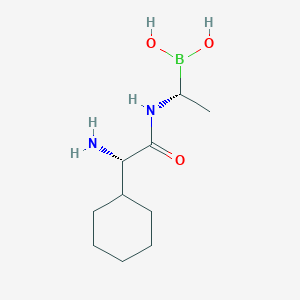
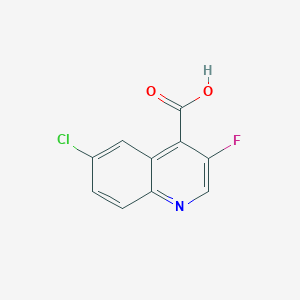
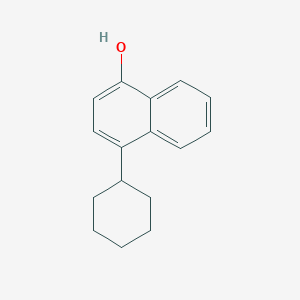

![1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone](/img/structure/B11882262.png)

